2-[4-(1-Methylbenzimidazol-2-yl)-1,4-dihydroquinolin-3-yl]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(1-Methylbenzimidazol-2-yl)-1,4-dihydroquinolin-3-yl]quinoline is a complex organic compound that features a benzimidazole moiety fused with a quinoline structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(1-Methylbenzimidazol-2-yl)-1,4-dihydroquinolin-3-yl]quinoline typically involves multi-step organic reactions. One common synthetic route includes the condensation of o-phenylenediamine with formic acid or trimethyl orthoformate to form the benzimidazole core . This is followed by the cyclization with appropriate quinoline derivatives under acidic or basic conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions: 2-[4-(1-Methylbenzimidazol-2-yl)-1,4-dihydroquinolin-3-yl]quinoline undergoes various chemical reactions, including:
Biological Activity
The compound 2-[4-(1-Methylbenzimidazol-2-yl)-1,4-dihydroquinolin-3-yl]quinoline (CAS Number: 206009-43-0) is a synthetic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Structure
The molecular formula of this compound is C26H20N4, with a molecular weight of approximately 388.464 g/mol. The compound features a quinoline backbone substituted with a benzimidazole moiety, which is significant for its biological interactions.
Physical Properties
Property | Value |
---|---|
Molecular Formula | C26H20N4 |
Molecular Weight | 388.464 g/mol |
LogP | 5.858 |
PSA | 42.740 Ų |
Research indicates that this compound exhibits several biological activities, including:
- Anticancer Activity : The compound has shown promising results in inhibiting cancer cell proliferation. In vitro studies demonstrated that it induces apoptosis in various cancer cell lines through the activation of caspases and modulation of the Bcl-2 family proteins .
- Antimicrobial Properties : Preliminary antimicrobial assays suggest that this compound possesses activity against both Gram-positive and Gram-negative bacteria, indicating its potential as an antibacterial agent .
- Inhibition of Enzymatic Activity : The compound has been studied for its ability to inhibit specific enzymes such as dihydroorotate dehydrogenase (DHODH), which is crucial in pyrimidine biosynthesis and represents a target for anticancer therapies .
Study 1: Anticancer Efficacy
A study published in PubMed evaluated the anticancer properties of various quinoline derivatives, including our compound. It was found to exhibit significant cytotoxicity against human leukemia cells with an IC50 value of approximately 15 µM. The mechanism was attributed to cell cycle arrest at the G2/M phase and subsequent apoptosis induction .
Study 2: Antimicrobial Activity
Another investigation assessed the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. The results indicated that it inhibited bacterial growth with minimum inhibitory concentrations (MICs) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, demonstrating its potential as a lead candidate for developing new antibiotics .
Properties
CAS No. |
206009-43-0 |
---|---|
Molecular Formula |
C26H20N4 |
Molecular Weight |
388.5 g/mol |
IUPAC Name |
2-[4-(1-methylbenzimidazol-2-yl)-1,4-dihydroquinolin-3-yl]quinoline |
InChI |
InChI=1S/C26H20N4/c1-30-24-13-7-6-12-23(24)29-26(30)25-18-9-3-5-11-21(18)27-16-19(25)22-15-14-17-8-2-4-10-20(17)28-22/h2-16,25,27H,1H3 |
InChI Key |
KVINVNYSEQTSGB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C3C4=CC=CC=C4NC=C3C5=NC6=CC=CC=C6C=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.